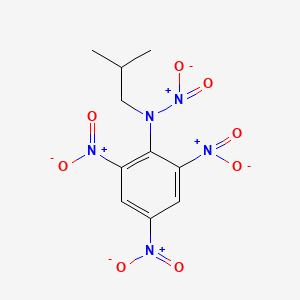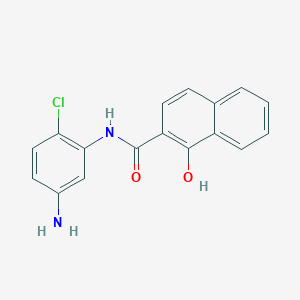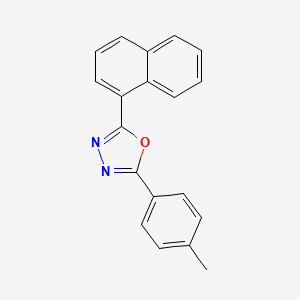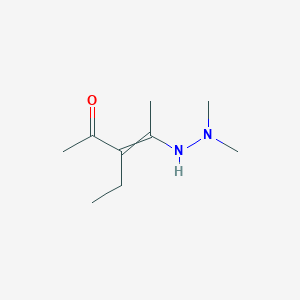
4-(2,2-Dimethylhydrazinyl)-3-ethylpent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethylhydrazinyl)-3-ethylpent-3-en-2-one is an organic compound with a unique structure that includes a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylhydrazinyl)-3-ethylpent-3-en-2-one typically involves the reaction of 2,2-dimethylhydrazine with an appropriate ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydrazone intermediate, which then undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylhydrazinyl)-3-ethylpent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups.
Substitution: The hydrazine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazone oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-(2,2-Dimethylhydrazinyl)-3-ethylpent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2,2-Dimethylhydrazinyl)-3-ethylpent-3-en-2-one exerts its effects involves its interaction with molecular targets through its hydrazine functional group. This group can form covalent bonds with various biomolecules, leading to changes in their activity and function. The pathways involved often include nucleophilic attack and subsequent rearrangements .
Comparison with Similar Compounds
Similar Compounds
Daminozide: A plant growth regulator with a similar hydrazine functional group.
1,1-Dimethylhydrazine: A simpler hydrazine derivative used in various chemical applications.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings .
Properties
CAS No. |
53699-23-3 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-(2,2-dimethylhydrazinyl)-3-ethylpent-3-en-2-one |
InChI |
InChI=1S/C9H18N2O/c1-6-9(8(3)12)7(2)10-11(4)5/h10H,6H2,1-5H3 |
InChI Key |
XIUUYWUEVNLZMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C)NN(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



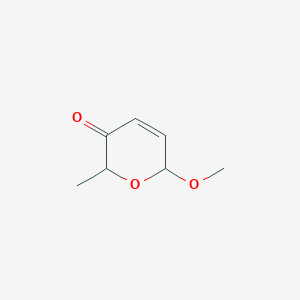
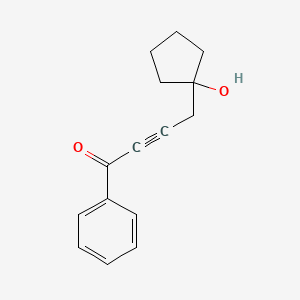
![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)

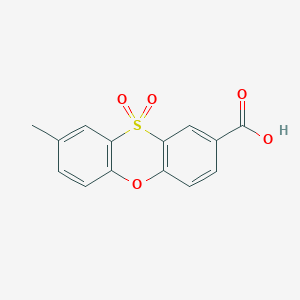
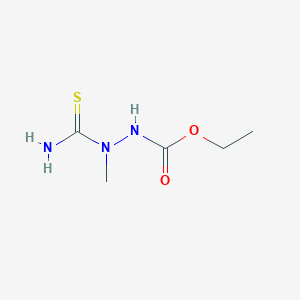

![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)


